molecular formula C19H16O4 B2402503 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate CAS No. 869080-10-4

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate

Cat. No.: B2402503
CAS No.: 869080-10-4
M. Wt: 308.333
InChI Key: UQCVSYMWEBEKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate (CAS 869080-10-4) is a chromene-based ester derivative characterized by a coumarin-like scaffold (2-oxo-2H-chromene) with a methyl group at position 4, a phenyl substituent at position 3, and a propanoate ester at position 7 . This molecular structure, with the formula C19H16O4 and a molecular weight of 308.3 g/mol, contributes to its physicochemical profile, where the propanoate ester moiety enhances lipophilicity, potentially influencing its pharmacokinetic behavior and interaction with biological targets . In scientific research, this compound is widely studied for its diverse biological activities, including promising antimicrobial and anticancer properties . Research indicates it can inhibit the proliferation of cancer cells in vitro, with studies demonstrating cytotoxic effects and the induction of apoptosis through mitochondrial pathways . Its mechanism of action is thought to involve interaction with specific molecular targets, such as the inhibition of key enzymes involved in the biosynthesis of essential biomolecules . Exclusive research data suggests that structural analogs of this chromene core, like marine-derived pyranyl benzoates, have shown antibacterial activity against Gram-positive bacteria, highlighting the potential of this structural family in anti-infective research . The compound serves as a versatile building block in organic and medicinal chemistry for the synthesis of more complex molecules and is investigated for its potential therapeutic effects in various diseases . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-15-12(2)18(13-7-5-4-6-8-13)19(21)23-16(15)11-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCVSYMWEBEKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate typically involves the esterification of 4-Methyl-2-oxo-3-phenylchromen-7-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related chromenyl propanoate derivatives and their key attributes, supported by experimental data from diverse sources:

Compound Name Substituents (Chromene Core) Ester Group Modifications Molecular Weight (g/mol) Key Biological Activity Source/Reference
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate 4-Me, 3-Ph Propanoate ~324.3 (calc.) Not explicitly reported Target compound
(S)-4-Methyl-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate 4-Me, 3-Ph Propanoate + sulfonamido group ~481.5 (calc.) Potential protease inhibition Patent literature
(8-Methyl-2-oxo-4-propylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate 8-Me, 4-Pr Propanoate + benzyloxycarbonylamino ~465.5 (calc.) Unreported; structural analog ECHEMI database
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 6-Cl, 4-Me, 3-Ph derivative Propanoate + trifluoromethylphenyl OMe ~539.9 (calc.) Hypothesized enhanced stability Chemical registry
Marine pyranyl benzoate 128 Pyrano-pyran core Benzoate + ethylbutyl substituent ~432.5 (calc.) Antibacterial (Gram-positive) Marine NP study
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thiazolidinone core Propanoate + aminomethylene group ~286.3 (calc.) Antifungal, moderate activity Bioorganic study

Key Findings:

Structural Variations and Bioactivity: The marine pyranyl benzoate 128 (tetrahydropyrano-pyran system) exhibited antibacterial activity against Gram-positive bacteria, attributed to its dihydro-methyl-2H-pyran-2-yl propanoate system . In contrast, this compound lacks this pyran-pyran motif, suggesting divergent biological targets.

Electron-Withdrawing Substituents :

  • The trifluoromethylphenyl methoxy derivative () introduces chloro and CF₃ groups, which likely enhance metabolic stability and lipophilicity compared to the parent compound. Such modifications are common in drug design to improve bioavailability .

Antifungal Potential: Thiazolidinone-propanoate hybrids () showed moderate antifungal activity, highlighting the importance of heterocyclic systems in bioactivity. However, chromenyl propanoates like the target compound may prioritize antibacterial over antifungal effects due to structural differences .

Physicochemical and Analytical Comparisons

  • Retention/Migration Behavior: Esters such as ethyl propanoate and methyl octanoate () exhibit similar retention times in chromatography but differ in migration times due to varying polarities. This suggests that this compound’s aromatic chromene core would increase retention time compared to aliphatic esters .
  • Ionization and Dimer Formation: High-content esters (e.g., ethyl hexanoate) form dimers in ionization regions, a phenomenon that could apply to the target compound if present in sufficient concentration, affecting mass spectrometry analysis .

Biological Activity

4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is a compound belonging to the class of chromen derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H18_{18}O4_{4}, with a molecular weight of approximately 302.34 g/mol. Its structure features a chromen core, which is significant for its biological activity. The unique structural characteristics contribute to its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly through mechanisms involving apoptosis and cell cycle regulation.

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to reduce cell viability in several cancer cell lines.
  • Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway.

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects. Preliminary data suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
2-Methyl-4-oxo-3-phenylchromenAnticancer, AntimicrobialSimilar chromen structure
FisetinAnticancer, Anti-inflammatoryNaturally occurring flavonoid
CurcuminAnticancer, Anti-inflammatoryKnown for broad-spectrum activity

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, results indicated an IC50 value of 45 µM against breast cancer cells (MCF7). The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Study 3: Mechanistic Insights

Further research explored the molecular mechanisms underlying its anticancer effects. The findings suggested that the compound downregulates cyclin D1 expression, leading to cell cycle arrest at the G1 phase.

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate, and how can reaction yields be improved?

Answer:
The synthesis typically involves coupling a chromen-2-one core with a propanoate ester. A three-step approach is common:

Core Formation : Condensation of substituted phenols with β-keto esters under acidic conditions to form the chromen-2-one scaffold .

Esterification : Reaction of the hydroxyl group at the 7-position with propanoic anhydride or acyl chloride in the presence of a base (e.g., pyridine) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve reaction efficiency by 20–30% compared to traditional reflux methods .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. Key signals include:
    • Aromatic protons (δ 6.8–7.5 ppm for phenyl and chromen protons).
    • Ester carbonyl (δ 170–175 ppm in 13C^{13}C) and methyl groups (δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, bond angles (e.g., C9—O1—C1 = 115.2°) and hydrogen-bonding networks (e.g., O–H···O interactions) confirm the ester linkage and chromen-phenyl orientation .

Advanced: How do substituent variations at the 3-phenyl and 7-propanoate positions affect bioactivity?

Answer:
Comparative studies of analogs (e.g., halogenated or methoxy-substituted derivatives) reveal:

  • Electron-Withdrawing Groups (e.g., Cl at phenyl): Enhance anticancer activity (IC50_{50} reduction by 40–60% in MCF-7 cells) but reduce solubility .
  • Ester Chain Length : Propanoate esters balance lipophilicity and metabolic stability better than acetate or benzoate derivatives (logP ~2.5 vs. 1.8 or 3.1) .
    Methodological Tip : Use QSAR models to predict substituent effects, prioritizing para-substitutions for steric compatibility .

Advanced: What computational strategies are effective for predicting reactivity in chromen-propanoate derivatives?

Answer:

  • DFT Calculations : Model transition states for ester hydrolysis or electrophilic aromatic substitution. For example, B3LYP/6-31G(d) identifies nucleophilic attack at the carbonyl carbon as rate-limiting .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2). Use GROMACS with CHARMM force fields to assess binding free energies (<ΔG = -8.2 kcal/mol indicates strong inhibition) .
    Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of hydrolysis rates) .

Data Contradiction: How can researchers resolve discrepancies in reported antioxidant vs. pro-oxidant effects of this compound?

Answer:
Contradictions often arise from:

  • Assay Conditions : DPPH assays (pH-dependent) may favor pro-oxidant behavior under acidic conditions, while ORAC assays show antioxidant trends at neutral pH .
  • Concentration Thresholds : Pro-oxidant effects dominate at >50 μM due to ROS generation via Fenton-like reactions .
    Resolution Strategy :

Perform dose-response curves across multiple assays (e.g., DPPH, ORAC, TBARS).

Use ESR spectroscopy to detect radical intermediates and clarify mechanisms .

Advanced: What in vitro models are suitable for evaluating the compound’s cytotoxicity and selectivity?

Answer:

  • Cell Lines : Use MCF-7 (breast cancer) and HEK-293 (non-cancerous) for selectivity ratios.
  • Assay Design :
    • MTT Assay : Incubate cells with 10–100 μM compound for 48 hrs; measure IC50_{50}.
    • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
      Key Finding : Propanoate derivatives show 3–5× higher selectivity for cancer cells compared to parent chromen-2-ones, likely due to esterase-mediated activation .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : 0.5–1.2 mg/mL in PBS (pH 7.4); improves with co-solvents (e.g., 10% DMSO).
  • Stability :
    • Hydrolyzes in serum (t1/2_{1/2} = 6–8 hrs) via esterase cleavage.
    • Store at -20°C in anhydrous DMSO to prevent degradation (>95% stability at 6 months) .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Answer:

  • Synthetic Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) for >90% ee .
  • Analysis :
    • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).
    • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.